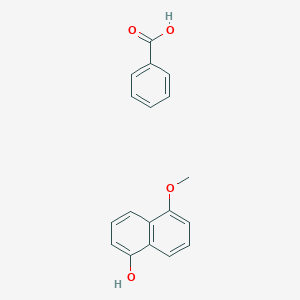

Benzoic acid;5-methoxynaphthalen-1-ol

説明

特性

CAS番号 |

64725-89-9 |

|---|---|

分子式 |

C18H16O4 |

分子量 |

296.3 g/mol |

IUPAC名 |

benzoic acid;5-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H10O2.C7H6O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;8-7(9)6-4-2-1-3-5-6/h2-7,12H,1H3;1-5H,(H,8,9) |

InChIキー |

KWEWMLCDCJSKAJ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1C=CC=C2O.C1=CC=C(C=C1)C(=O)O |

製品の起源 |

United States |

準備方法

Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol (C₆H₅CH₂OH) to benzoic acid remains a foundational method in laboratory and industrial settings. A representative procedure involves refluxing benzyl alcohol with acidified potassium permanganate (KMnO₄), where the alcohol undergoes sequential oxidation to benzaldehyde and finally to benzoic acid.

$$

\text{C}6\text{H}5\text{CH}2\text{OH} \xrightarrow{\text{KMnO}4, \text{H}^+} \text{C}6\text{H}5\text{COOH} + \text{H}_2\text{O}

$$

Key parameters include:

Hydrolysis of Benzonitrile Derivatives

Alternative routes leverage nitrile hydrolysis. For example, the patent CN104151157A describes the synthesis of methoxybenzoic acids via alkaline hydrolysis of chlorobenzonitrile precursors under pressurized conditions. While optimized for ortho- and para-methoxy derivatives, this method can be adapted for benzoic acid synthesis by omitting methoxylation steps.

Typical Conditions :

- Reagents : 30% sodium methylate (NaOCH₃), 30% NaOH.

- Pressure : 0.2–1.4 MPa.

- Yield : >95% for methoxy analogs.

Preparation of 5-Methoxynaphthalen-1-Ol

Biocatalytic Methoxylation

Esterification Methods for Benzoic Acid Derivatives

Carbodiimide-Mediated Coupling

The synthesis of benzoic acid esters, such as 4-methoxyphenyl benzoate, employs dicyclohexylcarbodiimide (DCC) as a coupling agent. A protocol from the RSC publication involves:

Acid-Catalyzed Esterification

For less reactive alcohols, sulfuric acid-catalyzed Fischer esterification is effective:

$$

\text{C}6\text{H}5\text{COOH} + \text{R-OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}5\text{COOR} + \text{H}_2\text{O}

$$

Example : Synthesis of hexyl benzoate (61% yield).

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Purity Assessment : Retention time and peak area analysis (e.g., o-chloro benzonitrile <0.5% in patent methods).

Industrial and Research Applications

Pharmaceutical Intermediates

Material Science

- Polymer Additives : Benzoate esters as plasticizers.

化学反応の分析

Types of Reactions

Benzoic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: Benzoic acid can be oxidized to form benzoyl chloride or benzoic anhydride.

Reduction: Reduction of benzoic acid can yield benzyl alcohol.

Substitution: The methoxy group in 5-methoxynaphthalen-1-ol can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methyl iodide, potassium carbonate.

Major Products

Oxidation: Benzoyl chloride, benzoic anhydride.

Reduction: Benzyl alcohol.

Substitution: Various substituted naphthalenes.

科学的研究の応用

Benzoic acid;5-methoxynaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug formulations and potential therapeutic effects.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

作用機序

The mechanism of action of benzoic acid involves its absorption into cells where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . The methoxy group in 5-methoxynaphthalen-1-ol can interact with various molecular targets, potentially affecting cellular signaling pathways .

類似化合物との比較

Structural Analogues

Several structurally related compounds are documented in the evidence:

- Benzoic acid, 5-methoxy-2-[1-(1-naphthalenyl)ethyl]- (CAS 62064-31-7): Features a branched naphthalene substituent, enhancing steric bulk compared to the target compound .

- 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol (C₁₇H₁₁NO₃): Incorporates a benzoxazole ring, which may confer rigidity and influence binding interactions in biological systems .

Table 1: Structural Comparison

| Compound | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|

| Benzoic acid;5-methoxynaphthalen-1-ol* | Benzoate + methoxynaphthol | ~296.31 (estimated) |

| 5-Methoxy-2-[1-(1-naphthalenyl)ethyl]benzoic acid | Ethylnaphthalene substituent | 346.40 |

| 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol | Benzoxazole core | 277.28 |

Physicochemical Properties

- Solubility and Extraction: Benzoic acid derivatives exhibit high distribution coefficients (e.g., benzoic acid > phenol > acetic acid) due to their ability to dissolve in organic phases, as seen in emulsion liquid membrane extraction studies .

- Diffusivity: Effective diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol, suggesting that methoxynaphthol derivatives may have intermediate mobility depending on substituent size .

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility in Water (mg/L) |

|---|---|---|

| Benzoic acid | 1.87 | 3,400 |

| 5-Methoxynaphthalen-1-ol | ~2.5 (estimated) | Low (naphthol-like) |

| 2-(5-Hydroxy-naphthalen-1-yl)-1,3-benzoxazol-6-ol | 3.12 | <100 (benzoxazole-derived) |

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice . For example:

- Simple benzoic acid : LD₅₀ = 1,700 mg/kg (mice, oral) .

- Chlorinated derivatives (e.g., 5-chlorobenzoxazol-2-yl-naphthalen-2-ol): Increased toxicity due to electron-withdrawing substituents .

- Methoxy-substituted naphthols : Lower acute toxicity compared to nitro- or halogenated analogues, as methoxy groups reduce electrophilicity .

Table 3: Toxicity Comparison

| Compound | Predicted LD₅₀ (mg/kg) | Key Toxicity Factors |

|---|---|---|

| Benzoic acid | 1,700 | Low bioaccumulation |

| 5-Methoxynaphthalen-1-ol | ~2,500 (estimated) | Moderate hepatic metabolism |

| 5-Chlorobenzoxazol derivative | ~800 | High electrophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。